molecular formula C18H31N3O3 B7045735 Tert-butyl 2-(methoxymethyl)-1-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrrolidine-2-carboxylate

Tert-butyl 2-(methoxymethyl)-1-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrrolidine-2-carboxylate

Cat. No.: B7045735
M. Wt: 337.5 g/mol
InChI Key: LJRVJEDYOAWDJY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methoxymethyl)-1-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates

Properties

IUPAC Name

tert-butyl 2-(methoxymethyl)-1-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O3/c1-14(2)21-12-15(10-19-21)11-20-9-7-8-18(20,13-23-6)16(22)24-17(3,4)5/h10,12,14H,7-9,11,13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRVJEDYOAWDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN2CCCC2(COC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(methoxymethyl)-1-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the methoxymethyl group and the propan-2-ylpyrazol-4-ylmethyl moiety. The final step involves the esterification of the carboxyl group with tert-butyl alcohol.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl and pyrazole moieties.

    Reduction: Reduction reactions can target the carbonyl group in the ester, potentially converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity or reduce toxicity.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 2-(methoxymethyl)-1-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrrolidine-2-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

  • Tert-butyl 2-(hydroxymethyl)-1-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrrolidine-2-carboxylate
  • Tert-butyl 2-(methoxymethyl)-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxylate

Comparison: Compared to similar compounds, tert-butyl 2-(methoxymethyl)-1-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrrolidine-2-carboxylate may exhibit unique reactivity due to the presence of the methoxymethyl group and the specific substitution pattern on the pyrazole ring. These features can influence its chemical behavior and biological activity, making it a valuable compound for research and development.

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